Lipophilicity Shift vs. Boc-Indoline
tert-Butyl 5-aminoindoline-1-carboxylate (CAS 129487-92-9) exhibits a calculated LogP of approximately 2.28 (ChemSrc) to 3.21 (BOC Sciences), with an XLogP3 of 2.0 from PubChem . By contrast, the unsubstituted analog tert-butyl indoline-1-carboxylate (Boc-indoline, CAS 143262-10-6) has a LogP of 2.79–3.56 across multiple databases, with XLogP3 of 2.7 . The 5-amino group thus depresses LogP by approximately 0.7–1.3 units relative to the des-amino scaffold. This is consistent with the topological polar surface area (TPSA) increase from 29.5 Ų (Boc-indoline) to 55.6 Ų (Boc-5-aminoindoline), reflecting the additional hydrogen-bond donor (HBD = 1) absent in Boc-indoline (HBD = 0) . The 4-amino positional isomer (CAS 885272-42-4) shares the identical molecular formula and TPSA but shows a subtly different LogP range (reported 3.21 by BOC Sciences) and a lower boiling point of 370.4 °C vs. 385.2 °C for the 5-amino isomer, indicating that positional placement of the amino group modulates intermolecular interactions despite identical functional group count .
TPSA 55.56 Ų
HBD 1
TPSA 29.54 Ų
HBD 0
| Evidence Dimension | Octanol-water partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP ~2.28–3.21 (multiple sources); TPSA = 55.56 Ų; XLogP3 = 2.0; HBD = 1; Boiling point: 385.2 °C at 760 mmHg |
| Comparator Or Baseline | tert-Butyl indoline-1-carboxylate (CAS 143262-10-6): LogP ~2.79–3.56; TPSA = 29.54 Ų; XLogP3 = 2.7; HBD = 0; tert-Butyl 4-aminoindoline-1-carboxylate (CAS 885272-42-4): LogP ~3.21; Boiling point 370.4 °C |
| Quantified Difference | ΔLogP ≈ -0.7 to -1.3 vs. Boc-indoline; ΔTPSA +26.0 Ų; ΔBoiling point +14.8 °C vs. 4-amino isomer |
| Conditions | Computed physicochemical properties from ChemSrc, BOC Sciences, PubChem, Fluorochem, and ChemSpider databases |
Why This Matters
A LogP difference of >0.7 units translates to a ~5-fold difference in reversed-phase HPLC retention (log k' ~ LogP), directly affecting purification strategy and QC release criteria; the HBD count also predicts different solubility in polar aprotic reaction solvents (e.g., DMF, DMSO).
